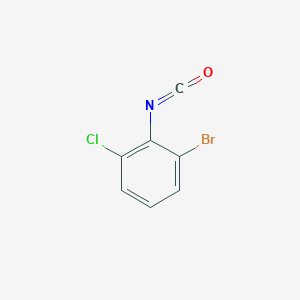
4,4-Dimethoxy-3,3-dimethylbut-1-yne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Dimethoxy-3,3-dimethylbut-1-yne is an organic compound with the molecular formula C8H14O2 It is characterized by the presence of two methoxy groups and a triple bond within its structure
准备方法
The synthesis of 4,4-Dimethoxy-3,3-dimethylbut-1-yne typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the alkylation of 3,3-dimethylbut-1-yne with methanol in the presence of a strong base, such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production with considerations for cost, efficiency, and safety.
化学反应分析
4,4-Dimethoxy-3,3-dimethylbut-1-yne undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium iodide in acetone.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific solvents that facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
4,4-Dimethoxy-3,3-dimethylbut-1-yne is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and advanced materials.
Biology: The compound’s derivatives may be used in the study of biological pathways and mechanisms, particularly in the development of enzyme inhibitors or activators.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
作用机制
The mechanism by which 4,4-Dimethoxy-3,3-dimethylbut-1-yne exerts its effects depends on its specific application. In chemical reactions, its reactivity is primarily due to the presence of the triple bond and methoxy groups, which can participate in various transformations. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition.
相似化合物的比较
4,4-Dimethoxy-3,3-dimethylbut-1-yne can be compared with similar compounds such as:
4-Benzyloxy-3,3-dimethylbut-1-yne: Similar in structure but with a benzyloxy group instead of methoxy groups, leading to different reactivity and applications.
3,3-Dimethyl-1-butyne: Lacks the methoxy groups, resulting in different chemical properties and uses.
4,4’-Dimethoxy-3,3’-di(adamant-1-yl)biphenyl: A more complex structure with additional functional groups, used in specialized applications.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, making it a valuable compound in various research and industrial contexts.
属性
分子式 |
C8H14O2 |
|---|---|
分子量 |
142.20 g/mol |
IUPAC 名称 |
4,4-dimethoxy-3,3-dimethylbut-1-yne |
InChI |
InChI=1S/C8H14O2/c1-6-8(2,3)7(9-4)10-5/h1,7H,2-5H3 |
InChI 键 |
PCRXCEKCKUARNA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C#C)C(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-Amino-6-oxaspiro[3.4]octane-2-carboxylicacidhydrochloride](/img/structure/B13611604.png)

![1-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]Piperazine](/img/structure/B13611612.png)






